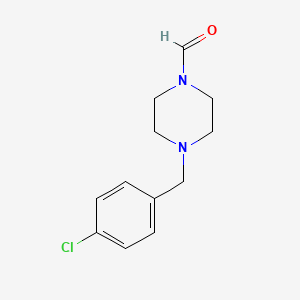
4-(4-chlorobenzyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzyl)-1-piperazinecarbaldehyde, commonly known as CBP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. CBP is a piperazine derivative that has been shown to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
CBP has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections. CBP has also been shown to possess antibacterial properties, making it a potential candidate for the treatment of bacterial infections. Furthermore, CBP has been shown to possess anticancer properties, making it a potential candidate for the treatment of cancer.
Wirkmechanismus
The exact mechanism of action of CBP is not fully understood. However, it has been suggested that CBP exerts its biological activities by inhibiting the growth and proliferation of fungal, bacterial, and cancer cells.
Biochemical and Physiological Effects:
CBP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of fungal, bacterial, and cancer cells. Furthermore, CBP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CBP is its wide range of biological activities. This makes it a potential candidate for the treatment of a variety of diseases. However, one of the limitations of CBP is its toxicity. CBP has been shown to be toxic to some normal cells, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research of CBP. One potential direction is the development of more potent and selective CBP derivatives. Another potential direction is the investigation of the potential use of CBP in combination with other drugs for the treatment of fungal, bacterial, and cancer infections. Furthermore, the investigation of the potential use of CBP in animal models of disease may provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis of CBP involves the reaction of 4-chlorobenzylamine with piperazine and formaldehyde. The reaction is carried out under reflux in the presence of a catalytic amount of acetic acid. The resulting product is then purified by recrystallization to obtain pure CBP.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-12-3-1-11(2-4-12)9-14-5-7-15(10-16)8-6-14/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMGTJXVGANOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)
![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)

![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)


![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)


![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)